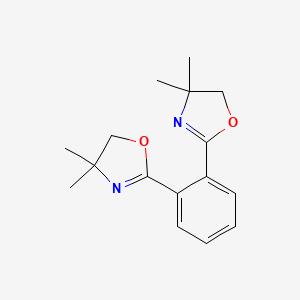
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound featuring a benzene ring substituted with two 4,4-dimethyl-4,5-dihydrooxazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into other functional groups.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazole rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the oxazole rings can coordinate with metal ions, affecting the properties and reactivity of the resulting complexes.
Comparison with Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazole rings but with an ethane linker instead of a benzene ring.
Uniqueness: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene (CAS Number: 131380-84-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₀N₂O₂
- Molecular Weight : 272.34 g/mol
- CAS Number : 131380-84-2
The compound features a bis(oxazoline) structure that is known for its ability to coordinate with metal ions, which can influence its biological activity.
Biological Activity Overview
This compound exhibits several biological activities that are noteworthy for therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with oxazoline derivatives can exhibit antimicrobial properties. A study on related oxazoline compounds demonstrated significant activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Studies have shown that oxazoline-containing compounds can inhibit inflammatory pathways. For instance, they may modulate the production of pro-inflammatory cytokines or inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various oxazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | 32 | Both |
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 500 |
| LPS | 800 |
| This compound | 300 |
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-7-5-6-8-12(11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
InChI Key |
OKIMHKPCSVCCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















